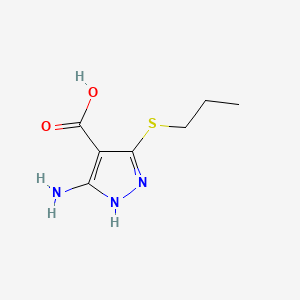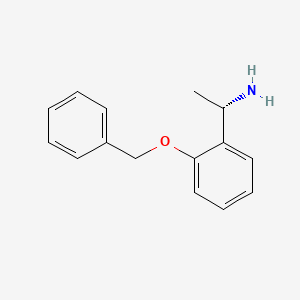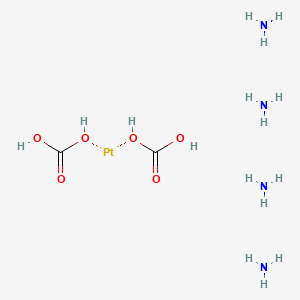
Tetraammineplatinum(II) hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammineplatinum(II) hydrogen carbonate is a compound with the empirical formula C2H14N4O6Pt . It is often used in the manufacturing process of supported catalysts . The compound is available in the form of ultra-fine particles, with a size of about 100 nanometers .
Molecular Structure Analysis
The molecular structure of Tetraammineplatinum(II) hydrogen carbonate is represented by the SMILES stringN.N.N.N.OC(=O)O[Pt]OC(O)=O . This indicates that the compound consists of a platinum atom coordinated to four ammonia molecules and two hydrogen carbonate ions . Chemical Reactions Analysis
Tetraammineplatinum(II) hydrogen carbonate can act as a precursor for the synthesis of Pt/CeO2 catalysts, which are used in water-gas shift reactions . In a study, the thermal decomposition mechanisms of precursors in different atmospheres were studied .Physical And Chemical Properties Analysis
Tetraammineplatinum(II) hydrogen carbonate is a powder with a melting point of 236°C (decomposition) . It has a molecular weight of 385.23 g/mol . The compound is considered to be very soluble in water .Wissenschaftliche Forschungsanwendungen
Ion Exchange and Characterization : Tetraammineplatinum(II) has been used in ion exchange processes, such as the tetraammineplatinum(II)–hydrogen-ion exchange on α-zirconium phosphate. This process has been studied for its efficiency and the properties of the resulting materials have been characterized using various techniques (Hasegawa & Yamamine, 1983).
Formation and Characterization of Complex Ions : Research into the formation and characterization of transient platinum–ammonia complex ions using pulse radiolysis has shed light on the reactivity of the tetraammineplatinum(II) complex in aqueous media (Khan, Waltz, Woods, & Lilie, 1981).
Synthesis of Platinum Salts for Biofuels : Tetraammineplatinum(II) is utilized in the synthesis of platinum salts that serve as precursors for creating heterogeneous catalysts. These catalysts are significant in the production of biofuels, marking an important contribution to sustainable energy solutions (Martínez-Montalvo, Acosta-Beltrán, Sierra-Cantor, & Guerrero-Fajardo, 2017).
Ligand Exchange Studies : Studies have been conducted on the rate of exchange of ammonia between tetraammineplatinum(II) and solution ammonia, providing insights into the behavior of this complex in aqueous solutions (Broennum, Johansen, & Skibsted, 1992).
Catalysis in Chemical Reactions : Tetraammineplatinum(II) has been used as a catalyst in chemical reactions such as the vapor-phase hydrosilylation of acetylene, indicating its potential in industrial applications (Okamoto, Kiya, Yamashita, & Suzuki, 2002).
Thermal Decomposition Studies : The thermal stability of tetraammineplatinum(II) complexes has been examined using techniques like thermogravimetric and differential thermal analysis, providing valuable information for their application in various temperature-sensitive processes (Hernández & Choren, 1983).
Safety And Hazards
Eigenschaften
IUPAC Name |
azane;carbonic acid;platinum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUMVCVDCJQCIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H16N4O6Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum tetrammine hydrogencarbonate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


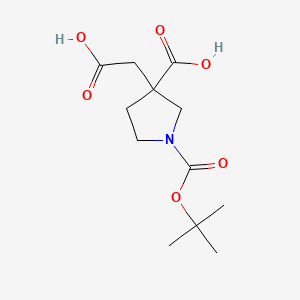
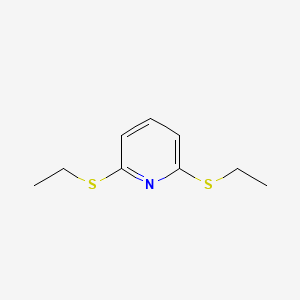

![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)
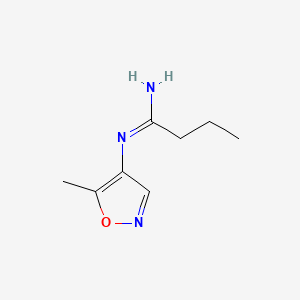
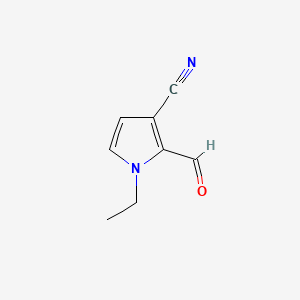
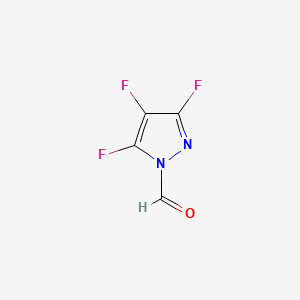
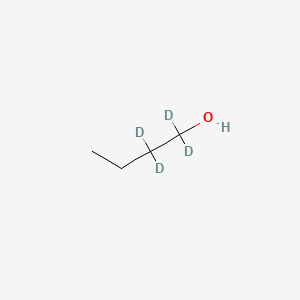
![(2S)-2-[[(3S,6S,12S,18R,23R,26S)-18-[(2-Aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid](/img/structure/B568113.png)
